molecular formula C36H30CuNO3P2 B011691 Bis(triphenylphosphine)copper(I) nitrate CAS No. 106678-35-7

Bis(triphenylphosphine)copper(I) nitrate

Cat. No.: B011691
CAS No.: 106678-35-7
M. Wt: 650.1 g/mol
InChI Key: QJNAQZVCFXFYBQ-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)copper(I) nitrate (C₃₆H₃₀CuNO₃P₂, molecular weight: 650.12) is a mononuclear copper(I) complex featuring two triphenylphosphine (PPh₃) ligands and a nitrate counterion. It is typically synthesized via the reaction of copper(I) salts with triphenylphosphine in the presence of nitrate ions, yielding a light green or white powder with a melting point of 230°C . The compound exhibits a distorted tetrahedral geometry around the copper center, stabilized by the π-accepting properties of PPh₃ and weak interactions with the nitrate anion . Its applications span catalysis (e.g., cross-coupling reactions), materials science, and as a precursor for synthesizing mixed-ligand copper(I) complexes .

Properties

IUPAC Name

copper(1+);triphenylphosphane;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNAQZVCFXFYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30CuNO3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558957
Record name Copper(1+) nitrate--triphenylphosphane (1/1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23751-62-4, 106678-35-7
Record name Copper(1+) nitrate--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(triphenylphosphine)copper(I) nitrate
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Record name Bis(triphenylphosphine)copper(I) nitrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)copper(I) nitrate can be synthesized by reacting copper(I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents .

Chemical Reactions Analysis

Types of Reactions: Bis(triphenylphosphine)copper(I) nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(triphenylphosphine)copper(I) nitrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(triphenylphosphine)copper(I) nitrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper(I) center can undergo oxidation to copper(II) or reduction to copper(0), facilitating various catalytic processes. The triphenylphosphine ligands stabilize the copper center and influence its reactivity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Copper(I) Complexes

Compound Molecular Formula Ligands Coordination Geometry Key Structural Features
Bis(triphenylphosphine)copper(I) nitrate C₃₆H₃₀CuNO₃P₂ 2 PPh₃, 1 NO₃⁻ Distorted tetrahedral Weak Cu-NO₃ interaction; PPh₃ π-backbonding
[Cu(L)(PPh₃)₂][BF₄] (L = thienyl-bipyridine) C₅₄H₄₄BCuF₄N₂P₂ 2 PPh₃, 1 bipyridine derivative Tetrahedral Rigid bipyridine enhances luminescence
(1,10-Phen)bis(PPh₃)CuNO₃·CH₂Cl₂ C₄₈H₄₂Cl₂CuN₃O₃P₂ 2 PPh₃, 1 phenanthroline, NO₃⁻ Trigonal planar Phenanthroline chelation stabilizes Cu(I); CH₂Cl₂ solvate
(2,2′-Bpy)bis(PPh₃)CuNO₃·CHCl₃·0.5H₂O C₃₆H₃₀Cl₃CuN₃O₃.₅P₂ 2 PPh₃, 1 bipyridine, NO₃⁻ Square planar Hydrogen bonding via solvate molecules

Key Observations :

  • Ligand Effects : Replacement of PPh₃ with bidentate ligands (e.g., phenanthroline or bipyridine) increases structural rigidity and alters coordination geometry. For example, phenanthroline forms stable chelates, shifting geometry toward trigonal planar .
  • Solvent Influence : Solvate molecules (e.g., CHCl₃, H₂O) participate in hydrogen bonding, enhancing crystal packing stability .

Spectroscopic Properties

Table 2: ³¹P NMR Chemical Shifts of Selected Complexes

Compound ³¹P NMR Shift (δ, ppm) Solvent Interpretation
This compound -3.56 DMSO-d₆ Equivalent PPh₃ environments
(5-NO₂-Phen)bis(PPh₃)CuNO₃ (ASC-IV) -3.56 (s, 2P) DMSO-d₆ Symmetric PPh₃ due to phenanthroline
(4,7-Ph₂-Phen)bis(PPh₃)CuNO₃ (ASC-I) +3.32 (s, 1P) CDCl₃ Asymmetric ligand distribution

Analysis :

  • The ³¹P NMR signal at -3.56 ppm in this compound indicates equivalent phosphorus environments. In contrast, mixed-ligand complexes (e.g., ASC-I) show split signals due to asymmetric coordination .

Catalytic Performance

Table 3: Catalytic Efficiency in Cross-Coupling Reactions

Catalyst Reaction Type Yield (%) Conditions Reference
Bis(triphenylphosphine)CuNO₃ Decarboxylative coupling 74 Mechanochemical, 60 min
(Phen)bis(PPh₃)CuNO₃·CH₂Cl₂ Ullmann-type coupling 95 Solvent-free, 30 min
Tetrakis(acetonitrile)CuPF₆ Azide-alkyne cycloaddition 95 Room temperature

Insights :

  • The phenanthroline-containing complex outperforms Bis(triphenylphosphine)CuNO₃ in Ullmann reactions due to enhanced electron density at the copper center from the chelating ligand .
  • Mechanochemical methods improve yields for Bis(triphenylphosphine)CuNO₃ by avoiding solvent side reactions .

Biological Activity

Bis(triphenylphosphine)copper(I) nitrate, a coordination compound of copper, has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, making it a candidate for drug development, especially against parasitic diseases and cancer.

Chemical Structure and Properties

The compound is characterized by a tetrahedral coordination around the copper(I) ion, facilitated by two triphenylphosphine (PPh₃) ligands and a nitrate anion. The geometry of the complex is crucial for its biological activity, as it influences how the compound interacts with biological targets.

  • Molecular Formula : Cu(PPh₃)₂
  • Molecular Weight : 632.51 g/mol

Table 1: Coordination Parameters

Bond TypeLength (Å)
Cu—P2.246 - 2.256
Cu—N2.056 - 2.113
Angle (P—Cu—P)Largest due to bulkiness

Biological Activity

Research has indicated that this compound exhibits significant biological activity against various pathogens and cancer cells. The following sections summarize key findings from diverse studies.

Antiparasitic Activity

One of the prominent areas of research involves its efficacy against parasitic diseases. Studies have shown that this compound can inhibit the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in the parasites.

  • Case Study : A study conducted by Navarro et al. (2003) demonstrated that copper complexes with bipyridine ligands exhibited enhanced activity against Leishmania species, suggesting that modifications in ligand structure can influence therapeutic efficacy .

Cytotoxicity and Genotoxicity

Recent investigations have focused on the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, potentially through DNA damage mechanisms.

  • Findings : In vitro studies revealed that concentrations as low as 10 µM could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells . The compound's ability to induce DNA strand breaks was confirmed using comet assays.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

  • Oxidative Stress : The production of ROS is a critical factor in mediating its antiparasitic effects.
  • DNA Interaction : The compound has been shown to intercalate with DNA, leading to structural alterations that trigger cellular apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism in parasites and cancer cells.

Comparative Analysis with Other Copper Complexes

To better understand the efficacy of this compound, a comparative analysis with other copper complexes was conducted.

Table 2: Comparative Biological Activity

CompoundTarget Organism/Cell TypeIC50 (µM)Mechanism of Action
This compoundTrypanosoma brucei15ROS generation
Copper(II) complex with phenanthrolineHuman cancer cells25DNA intercalation
Copper(II) acetateBacterial strains30Enzyme inhibition

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Bis(triphenylphosphine)copper(I) nitrate with high purity?

  • Methodological Answer : The synthesis typically involves reacting copper(I) precursors with triphenylphosphine (PPh₃) in a 1:2 molar ratio in polar aprotic solvents like methanol or acetonitrile. For example, ASC-XI (this compound) was prepared using PPh₃ (3.00 mmol) under inert conditions, yielding a light green solid with 74% efficiency after recrystallization . Characterization via elemental analysis and 31^{31}P NMR (δ = -3.56 ppm in DMSO-d₆) is critical to confirm purity and ligand coordination .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related Cu(I)-PPh₃ complexes, monoclinic crystal systems (e.g., space group P21/cP2_1/c) with parameters a=1.6428a = 1.6428 nm, b=1.0434b = 1.0434 nm, and c=2.8001c = 2.8001 nm have been reported . Complementary techniques include IR spectroscopy (to confirm nitrate and PPh₃ bonding) and 31^{31}P NMR to assess ligand dynamics .

Advanced Research Questions

Q. What strategies optimize this compound as a catalyst in decarboxylation or click chemistry?

  • Methodological Answer : Catalytic efficiency depends on ligand modification and solvent choice. For instance, replacing PPh₃ with 1,10-phenanthroline derivatives enhances redox activity in asymmetric [2,3]-sigmatropic rearrangements . Mechanochemical approaches (e.g., ball milling with AgNO₃) can reduce side products like Michael adducts, achieving >90% conversion in azide-alkyne cycloadditions . Kinetic studies via 1^{1}H NMR or GC-MS are recommended to monitor reaction progress .

Q. How do ligand substitutions impact the electronic and catalytic properties of this complex?

  • Methodological Answer : Introducing electron-withdrawing ligands (e.g., 4,7-dichloro-1,10-phenanthroline) shifts 31^{31}P NMR signals (δ = 2.62 ppm in CDCl₃) and alters redox potentials, which can be quantified via cyclic voltammetry . Mixed-ligand complexes (e.g., with pyridine) exhibit enhanced luminescence and stability, as shown in Hirshfeld surface analysis of related Cu(I) structures .

Q. What analytical methods resolve contradictions in reported catalytic activities of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or trace moisture. Thermoanalytical techniques (TGA/DSC) can identify decomposition pathways (e.g., nitrate loss at ~200°C) . Comparative studies using deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) and controlled atmospheres (N₂ vs. air) are critical to isolate variables .

Q. How can mechanistic insights into its catalytic behavior be gained using computational methods?

  • Methodological Answer : Density Functional Theory (DFT) calculations paired with experimental 31^{31}P NMR data can model transition states in catalytic cycles. For example, the Cu(I)-PPh₃ bond length (~2.28 Å) and nitrate coordination geometry influence nucleophilic attack pathways in carboxylation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)copper(I) nitrate
Reactant of Route 2
Bis(triphenylphosphine)copper(I) nitrate

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